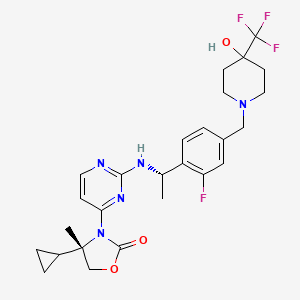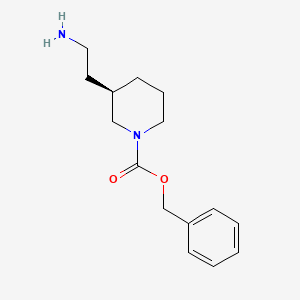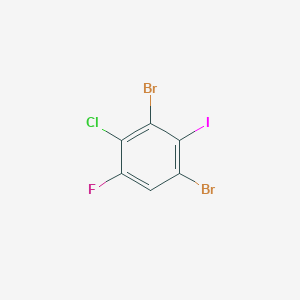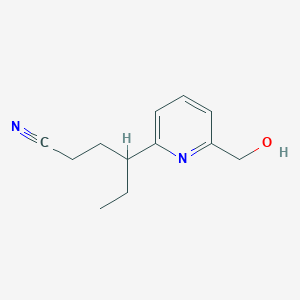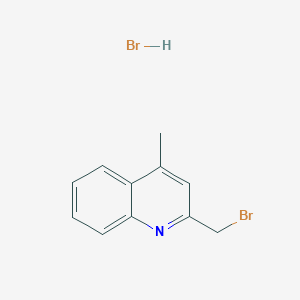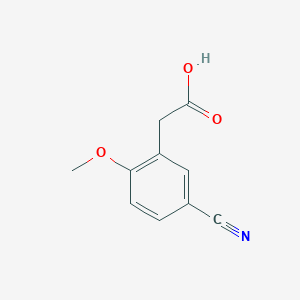![molecular formula C55H51Au3F3O4P3S+3 B13090981 Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate](/img/structure/B13090981.png)
Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate is a gold(I) complex that features three gold atoms coordinated to triphenylphosphine ligands and an oxonium ion. This compound is known for its unique structural properties and its applications in various fields, including catalysis and antiviral research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate typically involves the reaction of gold(I) chloride with triphenylphosphine in the presence of an oxidizing agent. The reaction is carried out in a suitable solvent, such as dichloromethane, under controlled temperature and atmospheric conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive gold compounds and solvents used in the process .
Análisis De Reacciones Químicas
Types of Reactions
Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The gold(I) centers can be oxidized to gold(III) under specific conditions.
Reduction: The compound can be reduced back to gold(I) from gold(III).
Substitution: Ligand exchange reactions where triphenylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve the use of other phosphine ligands or nitrogen-based ligands under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while substitution reactions can produce a variety of gold(I) complexes with different ligands .
Aplicaciones Científicas De Investigación
Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including propargyl Claisen rearrangements.
Antiviral Research: The compound has shown promising antiviral activity against viruses such as the Chikungunya virus.
Anticancer Research: Gold(I) complexes, including this compound, are being explored for their potential anticancer properties.
Material Science: The unique properties of gold complexes make them useful in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate involves its interaction with molecular targets such as proteins and nucleic acids. In antiviral research, the compound binds to double-stranded RNA, an essential biomolecule for viral replication, thereby inhibiting the replication process . In catalysis, the gold centers facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies .
Comparación Con Compuestos Similares
Similar Compounds
- Oxotris[(triphenylphosphine)gold] tetrafluoroborate
- (Triphenylphosphine)gold(I) trifluoroacetate
- (Triphenylphosphine)gold(I) trichlorothioacetate
Uniqueness
Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate is unique due to its specific coordination environment and the presence of three gold atoms. This structure imparts distinct reactivity and stability compared to other gold(I) complexes. Its ability to act as a catalyst in a variety of reactions and its potent antiviral activity further distinguish it from similar compounds .
Propiedades
Fórmula molecular |
C55H51Au3F3O4P3S+3 |
|---|---|
Peso molecular |
1548.9 g/mol |
Nombre IUPAC |
oxidanium;gold;trifluoromethanesulfonate;triphenylphosphanium |
InChI |
InChI=1S/3C18H15P.CHF3O3S.3Au.H2O/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7;;;;/h3*1-15H;(H,5,6,7);;;;1H2/p+3 |
Clave InChI |
UEBWEMYDDQSBIB-UHFFFAOYSA-Q |
SMILES canónico |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-].[OH3+].[Au].[Au].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


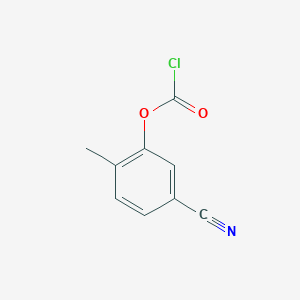
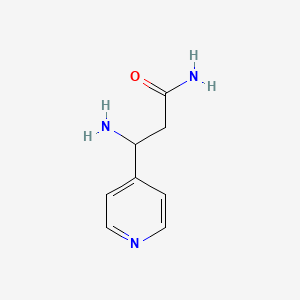
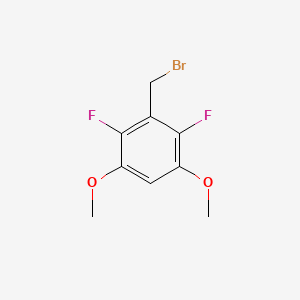
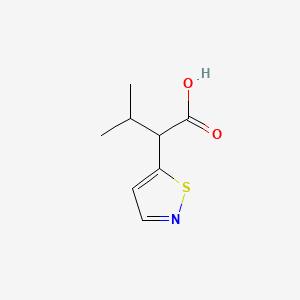
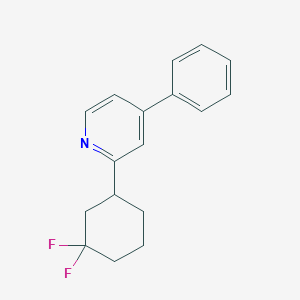
![3-Cyclobutyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13090933.png)
![6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13090935.png)
